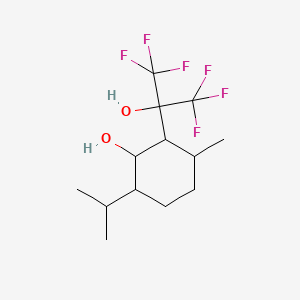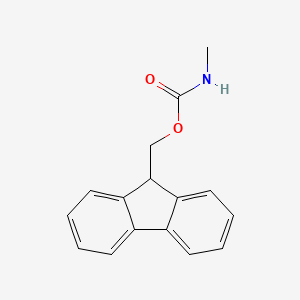
(9H-fluoren-9-yl)methyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl methylcarbamate: is a chemical compound with the molecular formula C16H15NO2 . It is a derivative of fluorenylmethanol and is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl methylcarbamate typically involves the reaction of fluorenylmethanol with methyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
Fluorenylmethanol+Methyl isocyanate→(9H-fluoren-9-yl)methyl methylcarbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are common in industrial settings to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: (9H-fluoren-9-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to fluorenylmethanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethanol.
Substitution: Substituted carbamates and ureas.
Aplicaciones Científicas De Investigación
Chemistry: (9H-fluoren-9-yl)methyl methylcarbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amine groups from unwanted reactions.
Biology and Medicine: In biological research, the compound is used in the synthesis of various bioactive molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methyl methylcarbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. This stability is crucial in multi-step organic syntheses, where selective protection and deprotection of functional groups are required .
Comparación Con Compuestos Similares
- (9H-fluoren-9-yl)methyl chloroformate
- (9H-fluoren-9-yl)methyl carbamate
- (9H-fluoren-9-yl)methyl ethylcarbamate
Comparison: (9H-fluoren-9-yl)methyl methylcarbamate is unique due to its specific reactivity and stability as a protecting group. Compared to (9H-fluoren-9-yl)methyl chloroformate, it is less reactive, making it more suitable for reactions requiring mild conditions. Its stability also surpasses that of (9H-fluoren-9-yl)methyl carbamate and (9H-fluoren-9-yl)methyl ethylcarbamate, making it a preferred choice in complex organic syntheses .
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-methylcarbamate |
InChI |
InChI=1S/C16H15NO2/c1-17-16(18)19-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,17,18) |
Clave InChI |
QDNVWQFQXQRDJG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




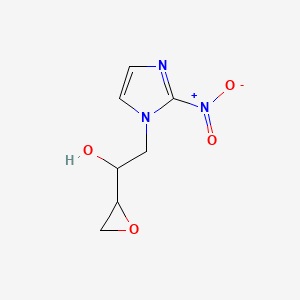

![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
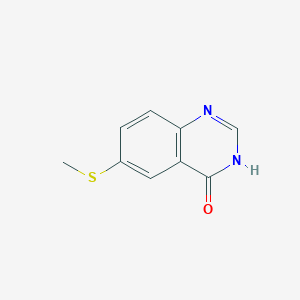
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)

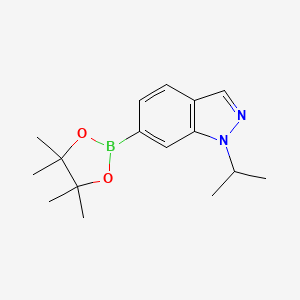
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
